2-Benzotriazol-1-yl-propionic acid

描述

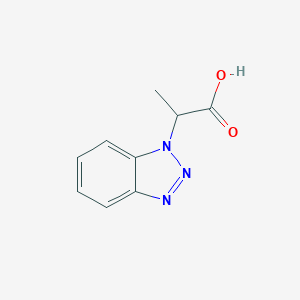

2-Benzotriazol-1-yl-propionic acid is a chemical compound with the molecular formula C9H9N3O2 and a molecular weight of 191.19 g/mol . This compound is a derivative of benzotriazole, a heterocyclic compound known for its versatile applications in various fields, including medicinal chemistry, material science, and industrial processes .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzotriazol-1-yl-propionic acid typically involves the reaction of benzotriazole with propionic acid derivatives under specific conditions. One common method includes the use of 1H-benzotriazole and propionic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

化学反应分析

Types of Reactions: 2-Benzotriazol-1-yl-propionic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzotriazole derivatives.

科学研究应用

Medicinal Chemistry

2-Benzotriazol-1-yl-propionic acid exhibits notable anti-inflammatory , antinociceptive , and antimicrobial properties. Its derivatives have been investigated for potential therapeutic uses:

- Anti-inflammatory and Antinociceptive Properties: Research indicates that benzotriazole derivatives can act as candidates for developing new analgesics and anti-inflammatory drugs.

- Antimicrobial Activity: Studies have shown that derivatives of this compound demonstrate activity against various pathogens, suggesting their potential as anti-infective agents .

Corrosion Inhibition

This compound is effective as a corrosion inhibitor in metals, particularly in industries such as automotive and aerospace. Its ability to form protective layers on metal surfaces helps prevent degradation under harsh environmental conditions .

UV Stabilization

This compound is widely used as a UV stabilizer in plastics and coatings. It enhances the durability and lifespan of materials exposed to sunlight, making it valuable for outdoor applications .

Biological Research

In biochemical assays, this compound is utilized to explore its effects on various biological systems. It plays a role in proteomics research, aiding in the understanding of protein interactions and functions .

Textile Industry

The compound acts as a dye fixative, improving the colorfastness of textiles. It ensures that colors remain vibrant after washing and exposure to light, which is crucial for maintaining product quality .

Polymer Additive

As an additive in polymer formulations, it enhances thermal stability and mechanical properties. This application is beneficial for manufacturers looking to improve product performance in various industrial contexts .

Case Studies

作用机制

The mechanism of action of 2-Benzotriazol-1-yl-propionic acid involves its interaction with molecular targets through various pathways:

相似化合物的比较

Benzotriazole: A parent compound with similar structural features but different functional groups.

2-(1H-Benzotriazol-1-yl)acetonitrile: A derivative with a nitrile group instead of a carboxylic acid group.

1-Hydroxybenzotriazole: A compound with a hydroxyl group, commonly used in peptide coupling reactions.

Uniqueness: 2-Benzotriazol-1-yl-propionic acid is unique due to its specific combination of the benzotriazole moiety and the propionic acid group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

生物活性

2-Benzotriazol-1-yl-propionic acid (2-BPA) is a derivative of benzotriazole, a compound gaining attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of 2-BPA, including its anti-inflammatory, antimicrobial, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound has the molecular formula and features a benzotriazole moiety attached to a propionic acid group. The compound's structure allows it to participate in various chemical reactions, making it a versatile building block in synthetic chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₉N₃O₂ |

| Molecular Weight | 179.19 g/mol |

| Solubility | Soluble in DMF, DMSO |

| Melting Point | Not specified |

Anti-inflammatory Activity

Research has shown that benzotriazole derivatives, including 2-BPA, exhibit significant anti-inflammatory properties. A study indicated that compounds with similar structures can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs) stimulated by lipopolysaccharides (LPS). Specifically, 2-BPA demonstrated the ability to reduce TNF-α levels by approximately 44–60% at certain concentrations .

Antimicrobial Activity

2-BPA has been evaluated for its antimicrobial properties against a range of pathogens. Studies suggest that benzotriazole derivatives possess activity against both bacterial and fungal strains. The compound's effectiveness as an antimicrobial agent positions it as a candidate for developing new anti-infective therapies.

The mechanism of action for 2-BPA is thought to involve the modulation of inflammatory pathways and microbial inhibition. The presence of the benzotriazole group may enhance the compound's interaction with biological targets, facilitating its role in inhibiting inflammatory cytokine production and microbial growth.

Case Studies and Research Findings

- In Vitro Cytokine Release Assay : In a controlled study using PBMCs, 2-BPA was tested at various concentrations. The results indicated that at higher doses, the compound significantly inhibited TNF-α production while maintaining cell viability above 90%, comparable to controls .

- Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity of 2-BPA against standard bacterial strains. The compound exhibited notable inhibition zones on agar plates, suggesting its potential as an effective antimicrobial agent.

- Therapeutic Potential : Due to its anti-inflammatory and antimicrobial properties, 2-BPA has been proposed as a scaffold for drug development aimed at treating inflammatory diseases and infections .

属性

IUPAC Name |

2-(benzotriazol-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-6(9(13)14)12-8-5-3-2-4-7(8)10-11-12/h2-6H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCHYXZGLOIXABY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1C2=CC=CC=C2N=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301281648 | |

| Record name | α-Methyl-1H-benzotriazole-1-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301281648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

9.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24802506 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

4144-65-4 | |

| Record name | α-Methyl-1H-benzotriazole-1-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4144-65-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-Methyl-1H-benzotriazole-1-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301281648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。